molecular formula C8H10BNO2 B13126913 (5-cyclopropylpyridin-2-yl)boronic acid

(5-cyclopropylpyridin-2-yl)boronic acid

Cat. No.: B13126913
M. Wt: 162.98 g/mol
InChI Key: PRBMQVKDIZJQFA-UHFFFAOYSA-N
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Description

(5-cyclopropylpyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring with a cyclopropyl substituent. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-cyclopropylpyridin-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, 5-cyclopropylpyridine can be converted to its boronic acid derivative using bis(pinacolato)diboron, a palladium catalyst such as Pd(dppf)Cl2, and a base like potassium acetate under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of recyclable catalysts and solvents can also be integrated into the process to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5-cyclopropylpyridin-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

    Suzuki–Miyaura Coupling: Biaryl compounds

    Oxidation: Alcohols, phenols

    Esterification: Boronate esters

Mechanism of Action

The mechanism of action of (5-cyclopropylpyridin-2-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-cyclopropylpyridin-2-yl)boronic acid is unique due to its specific structural features, such as the cyclopropyl group and the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer distinct advantages in terms of stability and functional group compatibility in various synthetic applications .

Properties

Molecular Formula

C8H10BNO2

Molecular Weight

162.98 g/mol

IUPAC Name

(5-cyclopropylpyridin-2-yl)boronic acid

InChI

InChI=1S/C8H10BNO2/c11-9(12)8-4-3-7(5-10-8)6-1-2-6/h3-6,11-12H,1-2H2

InChI Key

PRBMQVKDIZJQFA-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=C1)C2CC2)(O)O

Origin of Product

United States

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